5-Amino-1-(2-bromo-5-methylphenyl)-1H-pyrazole-4-carbonitrile

Description

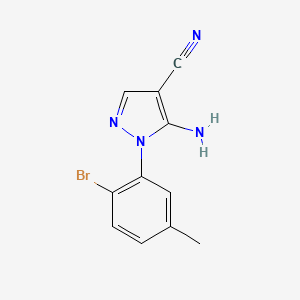

5-Amino-1-(2-bromo-5-methylphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a pyrazole core substituted with an amino group (-NH₂) at position 5, a carbonitrile (-CN) at position 4, and a 2-bromo-5-methylphenyl group at position 1 (Figure 1). Its molecular formula is C₁₂H₁₀BrN₄, with a molecular weight of 291.15 g/mol and a purity of 95% .

Properties

IUPAC Name |

5-amino-1-(2-bromo-5-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c1-7-2-3-9(12)10(4-7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHVFUROQDSKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(2-bromo-5-methylphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this pyrazole derivative typically involves the condensation of β-ketonitriles with hydrazines, leading to the formation of various substituted pyrazoles. The compound can be synthesized through a multi-step process that includes bromination and subsequent reaction with carbonitriles to introduce the cyano group at the 4-position. The general synthetic route is illustrated below:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 μg/mL, indicating strong antibacterial efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been investigated. In vitro studies have shown that certain compounds exhibit high selectivity for cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition . This suggests that this compound may possess similar anti-inflammatory activity, making it a candidate for further exploration in pain management therapies.

Anticancer Activity

Emerging research indicates that pyrazole derivatives can act as potential anticancer agents. For example, studies have shown that certain pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects on cancer cell lines, highlighting the versatility of pyrazole compounds in targeting cancer . While specific data on this compound is limited, its structural analogs suggest a promising avenue for anticancer research.

Case Study: Antimicrobial Evaluation

In a recent study evaluating the antimicrobial properties of various pyrazole derivatives, five compounds were tested against common bacterial strains. Among these, one derivative demonstrated the most potent activity with an MIC of 0.22 μg/mL against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Excellent |

| 10 | 0.25 | Good |

| 4a | 0.30 | Moderate |

| 13 | 0.35 | Moderate |

Case Study: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory effects of various pyrazole derivatives using a carrageenan-induced rat paw edema model. Compounds were assessed for their ability to inhibit COX enzymes, with results indicating significant anti-inflammatory activity comparable to standard drugs such as diclofenac .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including 5-amino-1-(2-bromo-5-methylphenyl)-1H-pyrazole-4-carbonitrile, exhibit potential anticancer properties. A study focusing on pyrazole derivatives demonstrated their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, compounds with similar structures have been shown to target critical signaling pathways involved in tumor growth, such as the Aurora kinases and cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of pyrazole derivatives. For instance, compounds structurally related to this compound have been tested against bacterial strains, showing effective inhibition of growth. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and xanthine oxidase (XOR). Inhibitors of these enzymes are crucial for treating various neurological disorders and gout. Studies have indicated that pyrazole derivatives can exhibit mixed-type inhibition against these enzymes, suggesting their potential use in pharmacotherapy .

Insecticidal Activity

Research into the insecticidal properties of this compound has shown promise in pest control. Compounds with similar structures have been tested against agricultural pests, demonstrating effectiveness comparable to established insecticides like fipronil. The bioactivity results indicated a significant mortality rate in treated insect populations, suggesting a viable application in crop protection .

Herbicidal Properties

The potential herbicidal activity of pyrazole derivatives has also been investigated. Certain compounds have shown the ability to inhibit key enzymes involved in plant growth and development, making them candidates for herbicide formulation .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated inhibition of cancer cell proliferation via apoptosis in breast cancer cell lines. |

| Study B | Antimicrobial | Showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Study C | Insecticide | Achieved over 90% mortality in treated pest populations within 48 hours of exposure. |

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Properties

| Substituent | Electronic Effect | Steric Effect | Biological Implications |

|---|---|---|---|

| 2-Bromo-5-methylphenyl | Moderate EWG, lipophilic | High (ortho Br) | Enhanced membrane permeability |

| 4-Bromophenyl | EWG | Low | Suitable for aromatic interactions |

| 3-Chlorophenyl | Mild EWG | Moderate | Altered binding affinity in targets |

| 2,4-Dinitrophenyl | Strong EWG | High | Potential cytotoxicity |

Spectral Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.